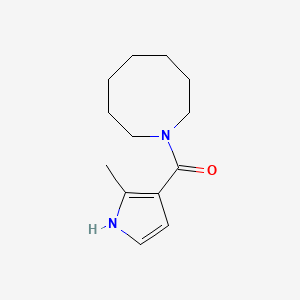
1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(5-methyl-1,2-oxazol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(5-methyl-1,2-oxazol-3-yl)methanone is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a tool for studying the mechanisms of certain biological processes and as a potential therapeutic agent. In
Mécanisme D'action
The mechanism of action of 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(5-methyl-1,2-oxazol-3-yl)methanone is not fully understood, but it is thought to involve the inhibition of certain enzymes. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cellular differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in certain types of cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(5-methyl-1,2-oxazol-3-yl)methanone in lab experiments is its potential as a tool for studying the mechanisms of certain biological processes. This compound has been shown to inhibit the activity of certain enzymes, which could be useful for studying the role of these enzymes in various biological pathways.
One limitation of using this compound in lab experiments is its potential toxicity. While it has been shown to be effective against certain types of cancer cells, it may also have negative effects on healthy cells.
Orientations Futures
There are several potential future directions for research on 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(5-methyl-1,2-oxazol-3-yl)methanone. One area of interest is in the development of this compound as a potential therapeutic agent for cancer. Further research is needed to determine its safety and efficacy in animal models and in clinical trials.
Another potential direction for research is in the study of the mechanisms of action of this compound. More research is needed to fully understand how it works and how it could be used as a tool for studying various biological processes.
Overall, this compound is a promising compound that has shown potential for use in a variety of scientific research applications. Further research is needed to fully explore its potential and to determine its safety and efficacy in various contexts.
Méthodes De Synthèse
The synthesis of 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(5-methyl-1,2-oxazol-3-yl)methanone involves several steps. The starting materials are 5-methyl-3-aminooxazole and cyclohexanone, which are reacted together in the presence of a catalyst to form the desired product. This reaction can be carried out using a variety of catalysts, including palladium on carbon, copper(I) chloride, and Raney nickel.
Applications De Recherche Scientifique
1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(5-methyl-1,2-oxazol-3-yl)methanone has shown potential for use in a variety of scientific research applications. One area of interest is its use as a tool for studying the mechanisms of certain biological processes. For example, this compound has been shown to inhibit the activity of certain enzymes, which could be useful for studying the role of these enzymes in various biological pathways.
Another potential application is in the development of new therapeutic agents. This compound has been shown to have activity against certain types of cancer cells, making it a potential candidate for further development as an anticancer agent.
Propriétés
IUPAC Name |
1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl-(5-methyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-6-12(14-17-9)13(16)15-7-10-4-2-3-5-11(10)8-15/h6,10-11H,2-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIOJYUTPGIFQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC3CCCCC3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7584112.png)
![4-(2-Methylsulfonylethyl)-1-thia-4-azaspiro[5.5]undecane](/img/structure/B7584116.png)
![N-[1-(3-chlorophenyl)pyrrolidin-3-yl]-2-methylpropanamide](/img/structure/B7584121.png)
![2-Methyl-5-(1-thia-4-azaspiro[5.5]undecan-4-ylmethyl)-1,3,4-oxadiazole](/img/structure/B7584128.png)

![N-(5,6-dimethylpyridazin-3-yl)bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B7584138.png)
![2-(Cyclohexen-1-yl)-1-(2,3-dihydropyrido[4,3-b][1,4]oxazin-4-yl)ethanone](/img/structure/B7584151.png)
![N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine](/img/structure/B7584159.png)





